5-(Azetidin-2-yl)pyrimidine
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Overview
Description
5-(Azetidin-2-yl)pyrimidine: is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-2-yl)pyrimidine can be achieved through various methods. . This method efficiently produces functionalized azetidines, which can then be further modified to incorporate the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts, such as molecular iodine, and microwave irradiation can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Azetidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(Azetidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Azetidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The azetidine ring can also interact with various biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures.
Pyrrolidine derivatives: These compounds have a five-membered ring with one nitrogen atom, similar to azetidine but with different ring strain and properties.
Indol derivatives: These compounds contain an indole ring, which is structurally different but can exhibit similar biological activities.
Uniqueness: 5-(Azetidin-2-yl)pyrimidine is unique due to its combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C7H9N3 |
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Molecular Weight |
135.17 g/mol |
IUPAC Name |
5-(azetidin-2-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-10-7(1)6-3-8-5-9-4-6/h3-5,7,10H,1-2H2 |
InChI Key |
RYNJGGJZWQMOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CN=CN=C2 |
Origin of Product |
United States |
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